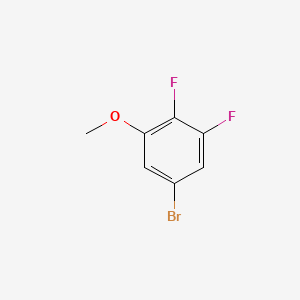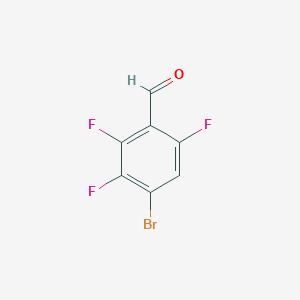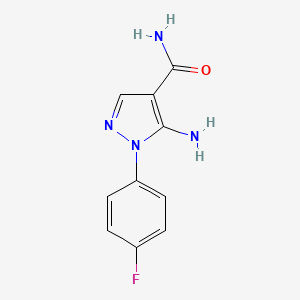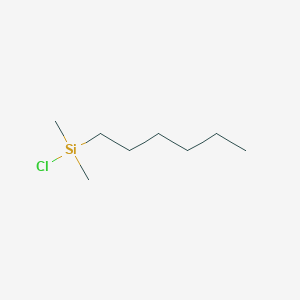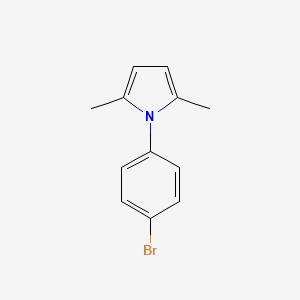
1-(4-溴苯基)-2,5-二甲基-1H-吡咯
概述
描述
1-(4-Bromophenyl)-2,5-Dimethyl-1H-Pyrrole is an organic compound that belongs to the class of heterocyclic aromatic compounds It features a pyrrole ring substituted with a 4-bromophenyl group and two methyl groups at the 2 and 5 positions
科学研究应用
1-(4-Bromophenyl)-2,5-Dimethyl-1H-Pyrrole has several scientific research applications:
Medicinal Chemistry: The compound is used as a building block in the synthesis of pharmaceutical agents with potential anticancer, antimicrobial, and anti-inflammatory properties.
Materials Science: It is utilized in the development of organic semiconductors and conductive polymers for electronic devices.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules and natural products.
作用机制
Target of Action
Similar compounds, such as pyrazole derivatives, have been found to exhibit potent antileishmanial and antimalarial activities . These compounds interact with Leishmania aethiopica clinical isolate and Plasmodium berghei infected mice .
Mode of Action
A molecular simulation study of a related compound showed a desirable fitting pattern in the lmptr1 pocket (active site) characterized by lower binding free energy . This suggests that the compound may interact with its targets in a similar manner.
Biochemical Pathways
Related compounds have been shown to affect the viability of promastigotes, which can be estimated by microscopically counting live cells, measuring enzyme activities via the 3- (4,5-dimethyl-thiazol-2-yl)-2,5-diphenyl-tetrazolium bromide (mtt) assay, etc .
Result of Action
Related compounds have shown superior antipromastigote activity . For instance, one compound was found to be 174- and 2.6-fold more active than the standard drugs miltefosine and amphotericin B deoxycholate .
生化分析
Biochemical Properties
1-(4-Bromophenyl)-2,5-Dimethyl-1H-Pyrrole plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. One of the key interactions is with cytochrome P450 enzymes, which are involved in the metabolism of many xenobiotics and endogenous compounds. The bromophenyl group in 1-(4-Bromophenyl)-2,5-Dimethyl-1H-Pyrrole can undergo oxidative metabolism, leading to the formation of reactive intermediates that can bind covalently to proteins and other biomolecules, potentially causing cellular damage . Additionally, this compound can interact with glutathione S-transferase, an enzyme involved in detoxification processes, by forming conjugates with glutathione, thereby facilitating its excretion from the body .
Cellular Effects
1-(4-Bromophenyl)-2,5-Dimethyl-1H-Pyrrole exerts various effects on different types of cells and cellular processes. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can activate the mitogen-activated protein kinase (MAPK) pathway, leading to changes in gene expression and cellular responses such as proliferation, differentiation, and apoptosis . Moreover, 1-(4-Bromophenyl)-2,5-Dimethyl-1H-Pyrrole can modulate the activity of nuclear receptors, such as the aryl hydrocarbon receptor (AhR), which plays a crucial role in the regulation of xenobiotic metabolism and immune responses . The compound’s impact on cellular metabolism includes alterations in the levels of key metabolites and changes in the activity of metabolic enzymes .
Molecular Mechanism
The molecular mechanism of action of 1-(4-Bromophenyl)-2,5-Dimethyl-1H-Pyrrole involves several key processes. At the molecular level, this compound can bind to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. One of the primary mechanisms is the inhibition of cytochrome P450 enzymes, which can result in the accumulation of toxic metabolites and oxidative stress . Additionally, 1-(4-Bromophenyl)-2,5-Dimethyl-1H-Pyrrole can form covalent adducts with proteins, leading to the disruption of their normal function and triggering cellular stress responses . The compound can also activate transcription factors such as nuclear factor-kappa B (NF-κB), which regulates the expression of genes involved in inflammation and immune responses .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-(4-Bromophenyl)-2,5-Dimethyl-1H-Pyrrole can change over time due to its stability, degradation, and long-term impact on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can undergo degradation when exposed to light and heat . Over time, the accumulation of reactive intermediates and covalent adducts can lead to chronic cellular damage and alterations in cellular function . Long-term exposure to 1-(4-Bromophenyl)-2,5-Dimethyl-1H-Pyrrole in in vitro and in vivo studies has been associated with changes in cell viability, proliferation, and differentiation .
Dosage Effects in Animal Models
The effects of 1-(4-Bromophenyl)-2,5-Dimethyl-1H-Pyrrole vary with different dosages in animal models. At low doses, the compound may exert minimal or no adverse effects, while at higher doses, it can cause significant toxicity and adverse effects . Threshold effects have been observed, where a certain dosage level must be reached before noticeable effects occur . High doses of 1-(4-Bromophenyl)-2,5-Dimethyl-1H-Pyrrole have been associated with hepatotoxicity, nephrotoxicity, and neurotoxicity in animal models . Additionally, chronic exposure to high doses can lead to the development of tumors and other long-term health effects .
Metabolic Pathways
1-(4-Bromophenyl)-2,5-Dimethyl-1H-Pyrrole is involved in several metabolic pathways, primarily mediated by cytochrome P450 enzymes . The compound undergoes oxidative metabolism, leading to the formation of hydroxylated and other reactive metabolites . These metabolites can further undergo conjugation reactions with glutathione, glucuronic acid, and sulfate, facilitating their excretion from the body . The metabolic flux of 1-(4-Bromophenyl)-2,5-Dimethyl-1H-Pyrrole can be influenced by factors such as enzyme induction, inhibition, and genetic polymorphisms .
Transport and Distribution
The transport and distribution of 1-(4-Bromophenyl)-2,5-Dimethyl-1H-Pyrrole within cells and tissues are mediated by various transporters and binding proteins . The compound can be taken up by cells through passive diffusion and active transport mechanisms . Once inside the cells, it can bind to intracellular proteins and accumulate in specific cellular compartments . The distribution of 1-(4-Bromophenyl)-2,5-Dimethyl-1H-Pyrrole in tissues is influenced by factors such as blood flow, tissue permeability, and the presence of binding proteins.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Bromophenyl)-2,5-Dimethyl-1H-Pyrrole typically involves the reaction of 4-bromoaniline with 2,5-dimethylfuran in the presence of a suitable catalyst. The reaction proceeds through a cyclization mechanism, forming the pyrrole ring. Common catalysts used in this reaction include Lewis acids such as aluminum chloride or boron trifluoride. The reaction is usually carried out under reflux conditions in an inert atmosphere to prevent oxidation.
Industrial Production Methods
On an industrial scale, the production of 1-(4-Bromophenyl)-2,5-Dimethyl-1H-Pyrrole can be achieved through a continuous flow process. This method involves the use of a fixed-bed reactor packed with a suitable catalyst. The reactants are continuously fed into the reactor, and the product is collected at the outlet. This approach offers advantages such as improved reaction efficiency, better control over reaction conditions, and reduced production costs.
化学反应分析
Types of Reactions
1-(4-Bromophenyl)-2,5-Dimethyl-1H-Pyrrole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrrole derivatives with different functional groups.
Reduction: Reduction reactions can convert the bromophenyl group to a phenyl group or other reduced forms.
Substitution: The bromine atom in the 4-bromophenyl group can be substituted with other nucleophiles, such as amines or thiols, through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic aromatic substitution reactions often require the use of strong bases like sodium hydride or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield pyrrole derivatives with carbonyl or hydroxyl groups, while substitution reactions can produce a variety of substituted pyrrole compounds.
相似化合物的比较
1-(4-Bromophenyl)-2,5-Dimethyl-1H-Pyrrole can be compared with other similar compounds, such as:
1-(4-Bromophenyl)-2,5-Dimethyl-1H-Pyrazole: This compound has a similar structure but features a pyrazole ring instead of a pyrrole ring. It exhibits different chemical properties and reactivity.
1-(4-Bromophenyl)-2,5-Dimethyl-1H-Imidazole: This compound contains an imidazole ring and has distinct biological activities compared to the pyrrole derivative.
属性
IUPAC Name |
1-(4-bromophenyl)-2,5-dimethylpyrrole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12BrN/c1-9-3-4-10(2)14(9)12-7-5-11(13)6-8-12/h3-8H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OURHFEVMTCZQLA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(N1C2=CC=C(C=C2)Br)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30372323 | |
| Record name | 1-(4-Bromophenyl)-2,5-Dimethyl-1H-Pyrrole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30372323 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5044-24-6 | |
| Record name | 1-(4-Bromophenyl)-2,5-dimethyl-1H-pyrrole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5044-24-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(4-Bromophenyl)-2,5-Dimethyl-1H-Pyrrole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30372323 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(4-Bromophenyl)-2,5-dimethyl-1H-pyrrole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

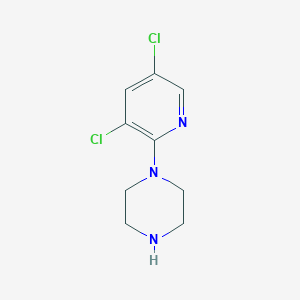
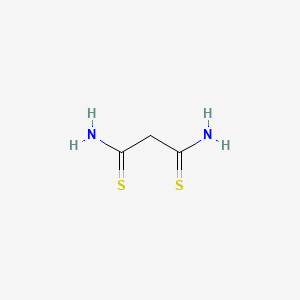
![2[(2-Aminoethyl)amino]-3-nitrobenzoic acid](/img/structure/B1272151.png)
![2-[(2-Aminoethyl)amino]nicotinic acid](/img/structure/B1272153.png)
![4-Biphenyl-4-YL-2,3-dihydro-1H-benzo[B][1,4]diazepine](/img/structure/B1272156.png)
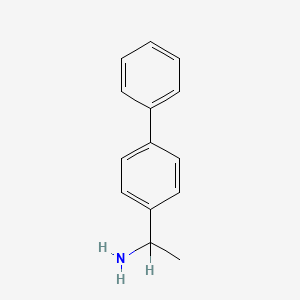
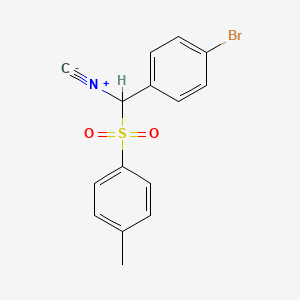
![6-[(2-Aminoethyl)amino]nicotinic acid](/img/structure/B1272161.png)
